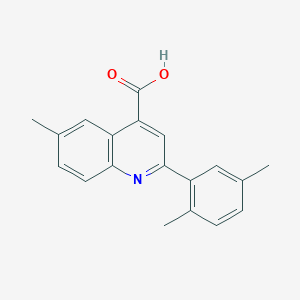

2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of acyl- and aroylpyruvic acids with amino derivatives to form substituted quinoline carboxylic acids . Another method includes the use of photoreleasable protecting groups for carboxylic acids, which could potentially be applied to the synthesis of the compound . The synthesis of diastereoisomers of related amino acids has also been reported, which could be relevant for the synthesis of quinoline derivatives with specific stereochemistry .

Molecular Structure Analysis

X-ray diffraction analysis has been used to determine the crystal structures of various quinoline and carboxylic acid derivatives . These studies reveal the importance of noncovalent interactions such as hydrogen bonding in the stabilization of the molecular structure. The anti-conformation of the carboxylic group is often observed, which is stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid". However, the photodeprotection of carboxylic acids using a 2,5-dimethylphenacyl chromophore suggests that similar compounds could undergo photo-induced reactions to release carboxylic acids . Additionally, the formation of hydrogen-bonded supramolecular frameworks in organic acid-base adducts indicates that quinoline derivatives can participate in acid-base interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. The photophysical properties of complexes containing dimethylphenylisocyanide and phenanthroline ligands have been investigated, which could provide insights into the electronic properties of similar quinoline derivatives . The crystal packing analysis of related compounds shows that weak interactions play a significant role in the formation of 1D-3D frameworks, which could influence the physical properties of the compound .

Applications De Recherche Scientifique

Synthesis and Chemical Structures

- The synthesis of various quinoline derivatives, including those related to 2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid, is a significant area of research. For example, Rudenko et al. (2012) detailed the synthesis of 2-substituted tetrahydroquinoline carboxylic acids, which are structurally related to the compound . Their work involved reactions between acyl- and aroylpyruvic acids and amino dimethylcyclohexenone, supported by quantum-chemical calculations (Rudenko et al., 2012).

- Another study by Jin et al. (2012) explored the hydrogen-bonded supramolecular frameworks in organic acid-base adducts, using 2-methylquinoline as a base. This research is crucial for understanding the binding interactions involving similar quinoline derivatives (Jin et al., 2012).

Photophysical Properties

- The study of photophysical properties of compounds related to 2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid is also a key area of interest. For instance, Małecki et al. (2015) investigated phosphorescent emissions of copper(I) complexes with ligands including quinoline carboxylic acid analogues. This research contributes to the understanding of the photophysical behaviors of quinoline-based compounds (Małecki et al., 2015).

Applications in Peptide Design

- Research on the role of quinoline derivatives in peptide design is also noteworthy. Kazmierski et al. (1994) synthesized diastereoisomers of dimethylphenylalanine and dimethyl tetrahydroisoquinoline carboxylic acid, demonstrating their potential in designing peptides (Kazmierski et al., 1994).

Propriétés

IUPAC Name |

2-(2,5-dimethylphenyl)-6-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-11-4-6-13(3)14(8-11)18-10-16(19(21)22)15-9-12(2)5-7-17(15)20-18/h4-10H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFHVJHGNWFJFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(3-chloro-4-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3005165.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(3-chloro-4-methoxyphenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B3005170.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B3005171.png)

![4-butoxy-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005178.png)

![4-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3005184.png)